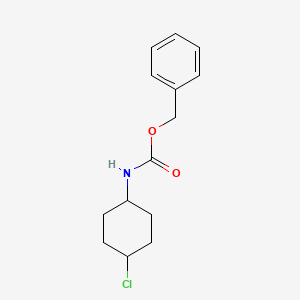

(4-Chloro-cyclohexyl)-carbamic acid benzyl ester

Description

Evolution of Carbamic Acid Ester Scaffolds in Modern Organic Chemistry

Carbamic acid esters, also known as urethanes, have a long and rich history in organic chemistry. Initially recognized for their utility as protecting groups for amines, their role has significantly expanded over the decades. The carbamate (B1207046) functional group, characterized by a carbonyl group flanked by an oxygen and a nitrogen atom, imparts a unique combination of stability and controlled reactivity. This "amide-ester" hybrid nature allows for resonance stabilization, rendering the carbamate bond generally robust under a variety of reaction conditions.

The evolution of carbamic acid ester scaffolds in modern organic chemistry can be attributed to several key factors:

Protecting Group Chemistry: The benzyloxycarbonyl (Cbz or Z) group, a classic example of a carbamate-based protecting group, has been instrumental in peptide synthesis and other multi-step synthetic sequences. Its stability to a wide range of reagents, coupled with its facile removal by catalytic hydrogenation, has made it an indispensable tool for chemists.

Directing Groups in Synthesis: The carbamate moiety can influence the stereochemical outcome of reactions at neighboring centers, acting as a powerful directing group. This has been exploited in various asymmetric syntheses to achieve high levels of stereocontrol.

Bioisosteres and Pharmacophores: In medicinal chemistry, the carbamate group is often employed as a bioisostere for amide bonds. Its ability to participate in hydrogen bonding interactions, combined with its enhanced metabolic stability compared to amides, makes it a valuable component in the design of therapeutic agents.

Precursors to Isocyanates: Carbamates can serve as precursors to highly reactive isocyanates through thermal or chemical decomposition, providing a safer and more manageable alternative to handling toxic isocyanates directly.

The continuous development of new methods for carbamate synthesis, including catalytic and flow-chemistry approaches, has further broadened their accessibility and utility in contemporary organic synthesis. beilstein-journals.orgorganic-chemistry.org

Significance of Substituted Cyclohexyl Moieties in Molecular Design

The cyclohexyl ring is a ubiquitous structural motif in a vast array of organic molecules, from natural products to pharmaceuticals. Its significance in molecular design stems from its distinct conformational properties and its ability to impart desirable physicochemical characteristics to a molecule.

Substituted cyclohexyl moieties offer several advantages:

Three-Dimensional Scaffolding: Unlike flat aromatic rings, the chair-like conformation of the cyclohexane (B81311) ring provides a rigid, three-dimensional scaffold. This allows for precise spatial positioning of functional groups, which is crucial for optimizing interactions with biological targets such as enzymes and receptors.

Conformational Rigidity: The inherent rigidity of the cyclohexane ring can reduce the entropic penalty upon binding to a biological target, potentially leading to higher binding affinities. This is a key principle in pre-organization, a fundamental concept in supramolecular chemistry and drug design.

Modulation of Physicochemical Properties: The introduction of substituents onto the cyclohexyl ring allows for the fine-tuning of properties such as lipophilicity, solubility, and metabolic stability. For instance, the replacement of a metabolically labile group with a more stable cyclohexyl ring can improve the pharmacokinetic profile of a drug candidate.

Bioisosteric Replacement: The cyclohexyl group can serve as a non-aromatic bioisostere for a phenyl ring, offering a way to escape the metabolic liabilities often associated with aromatic systems while maintaining a similar spatial footprint.

The 4-chloro substitution on the cyclohexyl ring in the title compound introduces a specific electronic and steric perturbation, making it an interesting candidate for studying the influence of such modifications on molecular properties and reactivity.

Rationale for the Investigation of (4-Chloro-cyclohexyl)-carbamic Acid Benzyl (B1604629) Ester as a Model System

The selection of (4-Chloro-cyclohexyl)-carbamic acid benzyl ester as a model system for investigation is based on a confluence of the principles discussed above. This compound encapsulates the key features of both advanced carbamic acid derivatives and substituted cyclohexyl moieties, making it an ideal platform to study their interplay.

The rationale for its investigation can be broken down as follows:

Synergy of Structural Features: The compound combines the well-established benzyloxycarbonyl (Cbz) protecting group with a stereochemically defined substituted cyclohexane ring. This allows for the systematic study of how the conformation and electronic nature of the cyclohexyl ring influence the properties and reactivity of the carbamate group, and vice versa.

Probing the Impact of Halogenation: The presence of a chlorine atom on the cyclohexane ring introduces a polar C-Cl bond and a specific steric demand. Investigating this compound can provide insights into the effects of halogenation on conformational preferences, reaction kinetics, and potential biological activity.

A Building Block for Further Elaboration: this compound can be envisioned as a versatile synthetic intermediate. The carbamate group can be deprotected to reveal a primary amine, which can then be further functionalized. The chloro-substituted cyclohexyl ring can also participate in various chemical transformations, making this compound a valuable starting point for the synthesis of more complex molecules.

Simplicity and Accessibility: While specific experimental data for this exact compound is not widely published, its synthesis can be reasonably predicted from established methods for carbamate formation, namely the reaction of 4-chlorocyclohexylamine with benzyl chloroformate. evitachem.com This presumed accessibility makes it a practical choice for a model system in a research setting.

By studying the synthesis, characterization, and potential reactivity of this compound, researchers can gain a deeper understanding of the fundamental principles that govern the behavior of this important class of molecules, with implications for the design of new synthetic methodologies, functional materials, and therapeutic agents.

Physicochemical Properties and Characterization

While detailed experimental data for this compound is not extensively available in the cited literature, its key physicochemical properties can be predicted based on its structure.

| Property | Predicted Value/Information |

| CAS Number | 1353952-79-0 |

| Molecular Formula | C₁₄H₁₈ClNO₂ |

| Molecular Weight | 267.75 g/mol |

| Appearance | Likely a white to off-white solid |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate (B1210297), and acetone; sparingly soluble in water. |

| Melting Point | Not reported in the searched literature. |

| Boiling Point | Not reported in the searched literature. |

Spectroscopic Analysis (Predicted)

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the benzylic protons (CH₂), the aromatic protons of the phenyl ring, and the protons of the cyclohexyl ring. The proton attached to the nitrogen (NH) would likely appear as a broad singlet. The protons on the carbon bearing the chlorine and the nitrogen would be diastereotopic and show complex splitting patterns. |

| ¹³C NMR | Resonances for the carbonyl carbon of the carbamate, the carbons of the benzyl group, and the carbons of the chloro-substituted cyclohexyl ring. |

| IR Spectroscopy | Characteristic absorption bands for the N-H stretching (around 3300 cm⁻¹), C=O stretching of the carbamate (around 1690-1720 cm⁻¹), C-O stretching, and C-N stretching. |

| Mass Spectrometry | The molecular ion peak (M⁺) would be expected at m/z 267, with an M+2 peak at m/z 269 due to the presence of the chlorine-37 isotope. Fragmentation would likely involve the loss of the benzyl group or cleavage of the cyclohexyl ring. |

Structure

3D Structure

Properties

IUPAC Name |

benzyl N-(4-chlorocyclohexyl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18ClNO2/c15-12-6-8-13(9-7-12)16-14(17)18-10-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEXCJJKJLMPEOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1NC(=O)OCC2=CC=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701193831 | |

| Record name | Carbamic acid, N-(4-chlorocyclohexyl)-, phenylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701193831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1353952-79-0 | |

| Record name | Carbamic acid, N-(4-chlorocyclohexyl)-, phenylmethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1353952-79-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, N-(4-chlorocyclohexyl)-, phenylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701193831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Chloro Cyclohexyl Carbamic Acid Benzyl Ester and Analogues

Precursor Synthesis and Derivatization Strategies

The primary precursor for the target compound is the substituted cyclohexylamine (B46788) moiety. The synthesis of this intermediate can be approached through various routes, each offering distinct advantages in terms of starting material availability, scalability, and stereochemical control.

The synthesis of the core cyclohexylamine structure can be achieved through several established methods. A prevalent industrial-scale route is the complete hydrogenation of aniline (B41778) using cobalt- or nickel-based catalysts. wikipedia.org This method is highly efficient for producing the parent cyclohexylamine. For substituted analogues, a corresponding substituted aniline can be used as the starting material.

An alternative pathway involves the alkylation of ammonia (B1221849) with cyclohexanol (B46403). wikipedia.org More complex, functionalized cyclohexylamine derivatives can be accessed through cascade reactions. For instance, a photocatalyzed intermolecular [4 + 2] cycloaddition of benzocyclobutylamines with α-substituted vinylketones has been developed to create highly functionalized cyclohexylamine structures under mild, redox-neutral conditions. nih.gov

A common and versatile strategy for synthesizing 4-chlorocyclohexylamine involves the reductive amination of the corresponding 4-chloro-substituted cyclohexanone (B45756). This two-step approach first requires the synthesis of the ketone intermediate, which can be prepared through various chlorination methods starting from cyclohexanone or related derivatives.

Once the chloro-substituted cyclohexanone is obtained, it undergoes reductive amination. This reaction typically involves treating the ketone with an amine source, such as ammonia, in the presence of a reducing agent and a catalyst. Common catalysts include metals from the nickel and platinum groups. google.com The reaction is generally performed under a hydrogen atmosphere. google.com This process, however, can lead to a mixture of cis and trans isomers and by-products like cyclohexanol and bis-cyclohexylamine. google.com

Controlling the stereochemistry at the C1 (amino) and C4 (chloro) positions of the cyclohexane (B81311) ring is a significant challenge. The reductive amination of 4-substituted cyclohexanones often yields a mixture of cis and trans isomers. google.com The desired stereoisomer, whether cis or trans, depends on the specific synthetic goal.

Significant research has focused on directing the stereochemical outcome of this reaction. The choice of catalyst and reaction conditions plays a crucial role. For example, using rhodium and ruthenium catalysts in a one-step reaction in ethanolic ammonia has been shown to preferentially produce the cis-isomer. google.com Specifically, rhodium catalysts have achieved up to 88% cis-selectivity. google.com Another approach involves a two-step process where the cyclohexanone is first reacted with benzylamine, followed by catalytic hydrogenation to yield the N-benzyl protected amine, which can then be deprotected to give the primary amine with high cis-selectivity. google.com More advanced methods, such as photocatalyzed cycloadditions, can also provide excellent diastereoselectivity in the synthesis of complex cyclohexylamine derivatives. nih.gov

| Method | Catalyst/Reagent | Key Feature | Selectivity |

| Reductive Amination | Rhodium/Ruthenium | One-step reaction | Preferentially forms cis-isomer google.com |

| Reductive Amination | Palladium Boride | Used with 4-t-butylcyclohexanone | Up to 89.1% cis-isomer google.com |

| Two-Step Reductive Amination | Benzylamine, then H₂/Catalyst | Intermediate N-benzyl amine formation | High cis-selectivity google.com |

| Photocatalyzed Cycloaddition | Photoredox Catalyst | [4 + 2] cycloaddition | Excellent diastereoselectivity nih.gov |

Formation of the Benzyl (B1604629) Carbamate (B1207046) Linkage

Once the 4-chlorocyclohexylamine precursor is synthesized, the final step is the introduction of the benzyloxycarbonyl (Cbz or Z) protecting group to form the carbamate linkage. This can be accomplished through several reliable methods.

The most common and direct method for forming the benzyl carbamate is the reaction of the amine with benzyl chloroformate (also known as Cbz-Cl or Z-Cl). wikipedia.org This reaction is a type of acylation where the nucleophilic amine attacks the electrophilic carbonyl carbon of the chloroformate, displacing the chloride ion.

The procedure is typically carried out under basic conditions to neutralize the HCl byproduct generated during the reaction. wikipedia.org Common procedures include using sodium carbonate in water at low temperatures (e.g., 0 °C) or magnesium oxide in ethyl acetate (B1210297) at elevated temperatures. wikipedia.org The reaction of primary and secondary amines with cholesteryl chloroformate, a related reagent, has been shown to give practically quantitative yields of the corresponding N-substituted carbamates. cdnsciencepub.com This highlights the high efficiency of using chloroformates for carbamate synthesis. The benzyloxycarbonyl group is widely used as a protecting group for amines because it effectively suppresses the nucleophilicity and basicity of the nitrogen lone pair. wikipedia.org

While reaction with benzyl chloroformate is prevalent, alternative, phosgene-free methods for carbamate synthesis are of significant interest. Isocyanate-based methods provide a powerful alternative. The nucleophilic attack of an alcohol on an isocyanate is a common route to carbamate formation. nih.gov In this approach, 4-chlorocyclohexylamine would first be converted to 4-chlorocyclohexyl isocyanate. This isocyanate intermediate can then be "trapped" by benzyl alcohol to yield the desired (4-Chloro-cyclohexyl)-carbamic acid benzyl ester. nih.govbeilstein-journals.org

Isocyanates themselves can be generated via several routes, including the Curtius rearrangement. organic-chemistry.org This process involves the thermal or photochemical decomposition of an acyl azide (B81097), which rearranges to form an isocyanate. The isocyanate can be generated in situ and immediately reacted with an alcohol to prevent handling of the often hazardous isocyanate. beilstein-journals.orgorganic-chemistry.org Another approach involves the thermal decomposition of a pre-formed carbamate, often in the gas phase at high temperatures or in the liquid phase using high-boiling inert solvents, to generate the isocyanate. mdpi.com

| Method | Key Reagents | Intermediate | Description |

| Chloroformate Reaction | Amine, Benzyl Chloroformate, Base | None | Direct acylation of the amine with Cbz-Cl to form the carbamate and HCl. wikipedia.org |

| Isocyanate Trapping | Isocyanate, Benzyl Alcohol | Isocyanate | The amine is first converted to an isocyanate, which then reacts with benzyl alcohol. nih.gov |

| Curtius Rearrangement | Carboxylic Acid, Azide Source, Benzyl Alcohol | Acyl Azide, Isocyanate | An acyl azide undergoes rearrangement to an isocyanate in situ, which is trapped by benzyl alcohol. organic-chemistry.org |

| CO₂ Coupling | Amine, CO₂, Halide | Carbamic Acid | A three-component coupling using CO₂ as a C1 source to form the carbamate. organic-chemistry.org |

Optimized Reaction Conditions for Yield and Selectivity

The synthesis of this compound, a benzyl carbamate derivative of 4-chlorocyclohexylamine, is typically achieved through nucleophilic substitution. The most common approach involves the reaction of 4-chlorocyclohexylamine with benzyl chloroformate. This reaction, a variation of the Schotten-Baumann reaction, is widely used for the N-protection of amines. wikidot.comtestbook.comiitk.ac.inwikipedia.orgbyjus.com The optimization of this process is crucial for maximizing the yield and ensuring the selectivity of the desired product.

Several factors, including the choice of base, solvent, and reaction temperature, significantly influence the outcome of the synthesis. A biphasic system, often consisting of an organic solvent and water, is frequently employed. wikipedia.org The base, present in the aqueous phase, serves to neutralize the hydrochloric acid generated during the reaction, thereby driving the equilibrium towards product formation. testbook.combyjus.com

Influence of Reaction Parameters on the Synthesis of Benzyl Carbamates:

| Parameter | Variation | Effect on Yield and Selectivity |

| Base | Sodium Hydroxide (B78521), Sodium Carbonate, Pyridine | Stronger bases like sodium hydroxide effectively neutralize HCl, increasing yield. Pyridine can act as a catalyst, potentially enhancing the acylating power of benzyl chloroformate. testbook.combyjus.com |

| Solvent | Dichloromethane, Diethyl Ether, Toluene (B28343), Water (biphasic) | The organic solvent dissolves the reactants, while the aqueous phase contains the base. The choice of organic solvent can affect reaction rates and ease of product isolation. wikipedia.org |

| Temperature | 0°C to Room Temperature | Lower temperatures are often preferred to control the exothermic reaction and minimize side reactions, thereby improving selectivity. |

| Reagent Addition | Slow, dropwise addition of benzyl chloroformate | This technique helps to maintain a low concentration of the highly reactive acylating agent, which can prevent the formation of undesired byproducts. |

For the specific synthesis of this compound, optimal conditions would likely involve dissolving 4-chlorocyclohexylamine in a suitable organic solvent like dichloromethane, followed by the slow addition of benzyl chloroformate in the presence of an aqueous solution of a base such as sodium carbonate at a controlled temperature, likely around 0°C. This approach ensures efficient reaction while minimizing potential side reactions, such as the hydrolysis of benzyl chloroformate.

Advanced Synthetic Transformations for Structural Diversification

Further functionalization of this compound opens avenues for creating a diverse library of chemical compounds with potential applications in various fields.

Chemoselective Functionalization of the Cyclohexyl Ring

The chlorine atom on the cyclohexyl ring of this compound serves as a handle for a variety of nucleophilic substitution reactions. This allows for the introduction of different functional groups at the 4-position of the cyclohexyl moiety, leading to a range of analogues. The carbamate group is generally stable under these conditions, allowing for chemoselective transformation at the chloro-substituted carbon.

Examples of Nucleophilic Substitution Reactions:

| Nucleophile | Functional Group Introduced | Potential Product Analogue |

| Azide (e.g., Sodium Azide) | Azido | (4-Azido-cyclohexyl)-carbamic acid benzyl ester |

| Cyanide (e.g., Sodium Cyanide) | Cyano | (4-Cyano-cyclohexyl)-carbamic acid benzyl ester |

| Amines (e.g., Piperidine) | Amino | (4-Piperidin-1-yl-cyclohexyl)-carbamic acid benzyl ester |

| Thiols (e.g., Sodium Thiophenoxide) | Thioether | (4-Phenylsulfanyl-cyclohexyl)-carbamic acid benzyl ester |

The success of these reactions depends on the reaction conditions, including the choice of solvent and temperature, to achieve the desired chemoselectivity and avoid reactions at the carbamate functionality.

Catalytic Approaches for Carbamate Synthesis

While the Schotten-Baumann reaction is a robust method, catalytic approaches for the synthesis of benzyl carbamates are gaining attention due to their potential for milder reaction conditions and improved atom economy.

Palladium-catalyzed reactions have been explored for the formation of C-N bonds. For instance, palladium catalysts can facilitate the coupling of amines with various partners to form carbamates. nih.govorganic-chemistry.orgnih.govresearchgate.net While direct palladium-catalyzed carbamoylation of chloro-cyclohexanes is less common, related cross-coupling methodologies could potentially be adapted.

Phase-transfer catalysis (PTC) offers another efficient method for synthesizing carbamates under heterogeneous conditions. biomedres.uscrdeepjournal.orgjetir.orgdalalinstitute.comresearchgate.net A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, facilitates the transfer of the amine or a deprotonated intermediate from an aqueous phase to an organic phase containing benzyl chloroformate, thereby accelerating the reaction. biomedres.us This can lead to higher yields and milder reaction conditions.

Catalytic Strategies for Benzyl Carbamate Synthesis:

| Catalytic System | Description | Potential Advantages |

| Palladium Catalysis | Cross-coupling of amines with a carbonyl source. | Potential for high efficiency and functional group tolerance. nih.govorganic-chemistry.orgnih.govresearchgate.net |

| Phase-Transfer Catalysis (PTC) | Facilitates reaction between reactants in immiscible phases. | Milder reaction conditions, increased reaction rates, and suitability for large-scale synthesis. biomedres.uscrdeepjournal.orgjetir.orgdalalinstitute.comresearchgate.net |

Exploration of Green Chemistry Principles in Synthetic Routes

The application of green chemistry principles to the synthesis of this compound and its analogues aims to reduce the environmental impact of the chemical processes.

One key aspect is the use of more environmentally benign solvents. While chlorinated solvents are effective, exploring greener alternatives like toluene or even water (in biphasic systems) can significantly reduce the environmental footprint.

Flow chemistry presents a powerful tool for implementing greener and more efficient synthetic processes. beilstein-journals.orgnih.govresearchgate.netnih.gov Continuous flow reactors offer enhanced heat and mass transfer, allowing for better control over reaction parameters, which can lead to higher yields and selectivities in shorter reaction times. beilstein-journals.orgnih.gov This technology also enables the integration of in-line purification steps, such as using scavenger resins to remove byproducts and unreacted reagents, thus simplifying workup procedures. beilstein-journals.org

Biocatalysis offers a highly selective and environmentally friendly approach to carbamate synthesis. Enzymes, such as lipases, can catalyze the formation of carbamates under mild conditions, often in aqueous media. mdpi.comresearchgate.netresearchgate.net For instance, enzymatic kinetic resolution can be employed to produce enantiomerically pure versions of chiral carbamates. mdpi.comresearchgate.netresearchgate.net The use of immobilized enzymes in flow reactors further enhances the sustainability of the process by allowing for catalyst recycling and continuous production. beilstein-journals.orgnih.gov

Stereochemical and Conformational Analysis of the 4 Chloro Cyclohexyl Moiety

Conformational Preferences of 4-Substituted Cyclohexanes

In substituted cyclohexanes, the two chair conformers that result from a ring flip are often not equivalent in energy. libretexts.org The thermodynamic equilibrium will favor the more stable conformation, which is typically the one that minimizes steric hindrance. libretexts.org

The preference for a substituent to occupy the equatorial position is driven by the avoidance of steric strain arising from 1,3-diaxial interactions. libretexts.orgpressbooks.pub An axial substituent encounters steric repulsion from the two other axial hydrogens on the same side of the ring. utexas.edumvpsvktcollege.ac.in In contrast, an equatorial substituent points away from the ring, leading to significantly less steric strain. masterorganicchemistry.com

For (4-Chloro-cyclohexyl)-carbamic acid benzyl (B1604629) ester, both the chloro group and the carbamic acid benzyl ester group have a preference for the equatorial position. This preference is quantified by the conformational A-value, which represents the Gibbs free energy difference between the axial and equatorial conformers of a monosubstituted cyclohexane (B81311). wikipedia.org A larger A-value signifies a stronger preference for the equatorial position due to greater steric bulk. masterorganicchemistry.com

The chloro group is relatively small, with an A-value of approximately 0.52 kcal/mol. chegg.comchegg.com While the carbamic acid benzyl ester group's A-value is not commonly tabulated, the A-value for a sterically comparable benzyl group is significantly larger, at approximately 1.81 kcal/mol. rsc.org This indicates that the carbamic acid benzyl ester group is substantially "bulkier" than the chloro group and will have a much stronger preference for the equatorial position to avoid unfavorable 1,3-diaxial interactions.

The relative steric bulk of substituents, as indicated by their A-values, is the primary factor determining the conformational equilibrium of a substituted cyclohexane. masterorganicchemistry.com Larger groups create more significant 1,3-diaxial interactions when in the axial position, leading to a greater energy penalty. libretexts.orgyoutube.com

An interesting substituent effect is observed with halogens like chlorine. Although chlorine has a larger van der Waals radius than a methyl group, its A-value is considerably smaller (0.52 kcal/mol vs. 1.70 kcal/mol for methyl). masterorganicchemistry.comchegg.com This is attributed to the longer carbon-chlorine bond length compared to a carbon-carbon bond. The longer bond places the chlorine atom further from the axial hydrogens, thus reducing the steric strain of the 1,3-diaxial interactions. masterorganicchemistry.comreddit.com

For the (4-Chloro-cyclohexyl)-carbamic acid benzyl ester, the large steric requirement of the carbamic acid benzyl ester group will be the dominant factor in dictating the ring's conformation. The cyclohexane ring will overwhelmingly adopt the chair conformation where this bulky group occupies an equatorial position.

| Substituent | A-Value (kcal/mol) | Reference |

|---|---|---|

| -Cl (Chloro) | 0.52 | chegg.comchegg.com |

| -CH₃ (Methyl) | 1.70 | masterorganicchemistry.com |

| -CH₂C₆H₅ (Benzyl) | 1.81 | rsc.org |

| -C(CH₃)₃ (tert-Butyl) | ~5.0 | wikipedia.org |

Stereoisomeric Forms and Their Characterization

The presence of two substituents on the cyclohexane ring at positions 1 and 4 gives rise to geometric isomers, specifically cis and trans diastereomers. pressbooks.pub These isomers have distinct spatial arrangements of the substituents and, consequently, different physical and chemical properties. mvpsvktcollege.ac.in

In 1,4-disubstituted cyclohexanes, the distinction between cis and trans isomers is based on the relative positions of the substituents with respect to the plane of the ring. pressbooks.pub

cis-Isomer : In the cis isomer, both substituents are on the same side of the ring. In the chair conformation, this arrangement requires one substituent to be in an axial position and the other to be in an equatorial position (a,e or e,a). openstax.orglibretexts.org Through a ring flip, the axial group becomes equatorial and the equatorial group becomes axial. For cis-(4-Chloro-cyclohexyl)-carbamic acid benzyl ester, the two chair conformers would interconvert. The conformer with the bulkier carbamic acid benzyl ester group in the equatorial position and the smaller chloro group in the axial position would be significantly more stable and thus predominate at equilibrium. libretexts.org The energy difference between these two conformers would be approximately the difference in their A-values (1.81 - 0.52 = 1.29 kcal/mol).

trans-Isomer : In the trans isomer, the substituents are on opposite sides of the ring. This arrangement allows for two possible chair conformations: one where both groups are axial (diaxial) and one where both are equatorial (diequatorial). openstax.orglibretexts.org The diequatorial conformation is vastly more stable because it completely avoids the energetically unfavorable 1,3-diaxial interactions for both groups. libretexts.org The diaxial conformation would force both the chloro and the bulky carbamic acid benzyl ester groups into sterically hindered positions, making it highly unstable. Therefore, the trans-(4-Chloro-cyclohexyl)-carbamic acid benzyl ester will exist almost exclusively in the diequatorial conformation.

| Isomer | Possible Conformations | Most Stable Conformation |

|---|---|---|

| cis | (axial, equatorial) ⇌ (equatorial, axial) | Larger group equatorial, smaller group axial |

| trans | (diaxial) ⇌ (diequatorial) | diequatorial |

Since diastereomers have different physical properties, they can be separated by conventional laboratory techniques. Common methods for separating cis and trans isomers of substituted cyclohexanes include:

Chromatography : Techniques such as column chromatography on silica (B1680970) gel can separate diastereomers based on differences in their polarity and how they interact with the stationary phase.

Crystallization : Diastereomers often exhibit different solubilities in various solvents. Fractional crystallization can be employed, where one isomer crystallizes out of a solution more readily than the other, allowing for their separation.

Chemical Conversion : In some cases, isomers can be separated by converting them into derivatives that have more pronounced differences in physical properties. For example, a mixture of cis and trans cyclohexane diamines has been separated by converting them to their dihydrochloride (B599025) salts, which have different solubilities in methanol, allowing the trans isomer to be recovered. google.com

Determining the specific stereochemistry (cis or trans) of the isolated isomers requires sophisticated analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is a powerful tool for assigning stereochemistry in cyclohexane derivatives. In ¹H NMR, the chemical shift and the coupling constants of the protons attached to the carbons bearing the substituents (the C1 and C4 methine protons) are particularly informative. Axial protons typically resonate at a higher field (lower ppm) than equatorial protons. nih.gov Furthermore, the coupling constant (J-value) between an axial proton and its adjacent axial protons is typically large (8-13 Hz), whereas other couplings (axial-equatorial, equatorial-equatorial) are smaller (2-5 Hz). By analyzing these coupling patterns, the axial or equatorial nature of the protons, and thus the substituents, can be determined. Low-temperature ¹³C NMR can also be used to "freeze out" the chair conformations and observe distinct signals for each conformer. sikhcom.netacs.org

X-ray Crystallography : For compounds that can be obtained as single crystals, X-ray crystallography provides unambiguous proof of the molecular structure in the solid state. nih.gov It can definitively determine the relative stereochemistry of the substituents, confirming whether the isomer is cis or trans, and provides precise bond lengths and angles, revealing the preferred conformation in the crystal lattice. nih.gov

Dynamic Conformational Studies

The conformational landscape of the (4-chloro-cyclohexyl) moiety is not static but rather a dynamic equilibrium of various forms. The primary mode of conformational change is through ring inversion, also known as a chair flip.

Ring-Flipping Dynamics

The cyclohexane ring predominantly adopts a chair conformation, which minimizes both angle strain and torsional strain by maintaining tetrahedral bond angles and a staggered arrangement of substituents on adjacent carbons. libretexts.orgwikipedia.org For a monosubstituted cyclohexane like the (4-chloro-cyclohexyl) group, the substituent can occupy either an axial or an equatorial position. These two chair conformations are in rapid equilibrium through a process called ring-flipping. libretexts.orgmasterorganicchemistry.com

The energy barrier for the chair-chair interconversion of cyclohexane is approximately 10-11 kcal/mol. masterorganicchemistry.com This barrier is low enough to allow for rapid interconversion at room temperature, with millions of flips occurring per second. libretexts.org The process involves transient, higher-energy conformations such as the half-chair, twist-boat, and boat conformations. wikipedia.org

In the case of this compound, the two primary chair conformers are one with the chloro group and the benzyl carbamate (B1207046) group in diaxial positions and the other with both in diequatorial positions for the trans isomer, or one axial and one equatorial for the cis isomer. The relative stability of these conformers dictates the conformational equilibrium. Generally, substituents prefer the equatorial position to minimize steric hindrance with axial hydrogens on the same side of the ring, an effect known as 1,3-diaxial interaction. libretexts.org

The preference for a substituent to occupy the equatorial position is quantified by its "A-value," which represents the free energy difference between the equatorial and axial conformers. For a chlorine substituent, the A-value is approximately 0.53 kcal/mol, indicating a preference for the equatorial position. The benzyl carbamate group, being larger than a chlorine atom, would be expected to have a more significant preference for the equatorial position to avoid steric strain.

For the trans-isomer of this compound, the diequatorial conformer is significantly more stable than the diaxial conformer. The ring-flipping process would therefore heavily favor the conformation where both the chloro and the benzyl carbamate groups are in equatorial positions. For the cis-isomer, one substituent must be axial and the other equatorial. The larger benzyl carbamate group would preferentially occupy the equatorial position, and a ring flip would place it in the less stable axial position.

Below is a data table summarizing the key aspects of ring-flipping dynamics.

| Parameter | Description | Typical Value for Cyclohexane Derivatives | Relevance to this compound |

| Conformational Equilibrium | The ratio of different conformers at equilibrium. | Dependent on the A-values of the substituents. | The equilibrium will strongly favor the conformer with the bulky benzyl carbamate group in the equatorial position. |

| Energy Barrier to Ring Flip | The energy required to convert from one chair conformation to another. | ~10-11 kcal/mol | Similar to other cyclohexane derivatives, allowing for rapid interconversion at room temperature. |

| Rate of Ring Flip | The frequency of interconversion between chair conformations. | ~10^5 to 10^6 per second at 25 °C | Ensures that the molecule samples various conformational states rapidly. |

| Intermediate Conformations | Higher energy states such as boat and twist-boat conformations. | Transiently populated during the ring-flipping process. | These less stable conformations are part of the dynamic pathway but are present in very low concentrations. |

Computational Modeling of Conformational Landscapes

Computational chemistry provides powerful tools to investigate the conformational landscapes of molecules like this compound in great detail. Methods such as molecular mechanics, density functional theory (DFT), and ab initio calculations can be employed to determine the geometries and relative energies of different conformers. rsc.org

A systematic conformational search would typically be performed to identify all possible low-energy structures. For the (4-chloro-cyclohexyl) moiety, this would involve mapping the potential energy surface associated with the ring's puckering coordinates. The results of such calculations would provide quantitative data on the energy differences between the axial and equatorial conformers of both the cis and trans isomers.

Expected Findings from Computational Modeling:

Relative Energies: Computational models would likely confirm that for the trans isomer, the diequatorial conformation is the global energy minimum. For the cis isomer, the conformer with the benzyl carbamate group in the equatorial position and the chlorine in the axial position would be predicted to be more stable than the alternative chair form.

Geometric Parameters: These studies would provide precise bond lengths, bond angles, and dihedral angles for each conformer. This information is valuable for understanding the subtle structural changes that occur upon ring flipping.

Energy Barriers: The energy barriers for ring inversion and for rotation around the C-N and C-O bonds of the carbamate group could be calculated. This would provide a more complete picture of the molecule's dynamic behavior.

Solvent Effects: Computational models can also incorporate the effects of different solvents on the conformational equilibrium, which can be significant for polar molecules.

A hypothetical energy profile for the ring flip of the cis isomer of this compound is presented in the table below, illustrating the expected relative energies of the different conformations.

| Conformation | Substituent Positions | Relative Energy (kcal/mol) (Hypothetical) |

| Chair 1 (More Stable) | Cl (axial), Benzyl Carbamate (equatorial) | 0 |

| Half-Chair (Transition State) | - | ~10 |

| Twist-Boat | - | ~5-6 |

| Boat (Transition State) | - | ~7 |

| Twist-Boat | - | ~5-6 |

| Half-Chair (Transition State) | - | ~10 |

| Chair 2 (Less Stable) | Cl (equatorial), Benzyl Carbamate (axial) | > 2 (Estimated based on A-values) |

This detailed conformational analysis, combining principles of stereochemistry with computational modeling, provides a comprehensive understanding of the structural dynamics of the (4-chloro-cyclohexyl) moiety in this compound.

Mechanistic Investigations of Reactions Involving 4 Chloro Cyclohexyl Carbamic Acid Benzyl Ester

Reactivity of the Benzyl (B1604629) Carbamate (B1207046) Functional Group

The benzyl carbamate, commonly known as the carboxybenzyl (Cbz or Z) group, is a widely utilized amine protecting group in organic synthesis. total-synthesis.com Its stability under various conditions allows for selective chemical transformations at other parts of a molecule. total-synthesis.com In the case of (4-Chloro-cyclohexyl)-carbamic acid benzyl ester, the Cbz group's reactivity is primarily centered on its removal (deprotection) to unveil the amine functionality.

Mechanisms of N-Deprotection (e.g., Hydrogenolysis, Acidic Cleavage)

The cleavage of the Cbz group is a critical step in synthetic sequences, and two principal methods are employed: hydrogenolysis and acidic cleavage.

Hydrogenolysis This is the most common and generally mild method for Cbz deprotection. taylorfrancis.com The reaction involves treating the Cbz-protected amine with hydrogen gas in the presence of a palladium catalyst, typically palladium on carbon (Pd/C). total-synthesis.comtaylorfrancis.com The mechanism proceeds via the reductive cleavage of the benzylic C-O bond. This process forms toluene (B28343) and a transient carbamic acid intermediate, which is unstable and readily undergoes decarboxylation to yield the free amine (4-chloro-cyclohexylamine) and carbon dioxide. total-synthesis.comtaylorfrancis.com Transfer hydrogenation, using a hydrogen donor like 1,4-cyclohexadiene, can also be employed, which is beneficial when other reducible functional groups are present. researchgate.netorganic-chemistry.org

Acidic Cleavage While the Cbz group is stable to some acidic conditions, it can be cleaved by strong acids. total-synthesis.com Reagents such as hydrogen bromide (HBr) in acetic acid are effective. The mechanism involves protonation of the carbamate's carbonyl oxygen, followed by a nucleophilic attack (Sₙ2) of the bromide ion on the benzylic carbon. This displaces the carbamic acid, which then decarboxylates to give the amine. total-synthesis.com This method is less common than hydrogenolysis due to the harsh conditions required.

| Deprotection Method | Reagents | Byproducts | Key Mechanistic Step |

| Hydrogenolysis | H₂, Pd/C | Toluene, CO₂ | Reductive cleavage of the benzyl C-O bond. total-synthesis.comtaylorfrancis.com |

| Acidic Cleavage | HBr in Acetic Acid | Benzyl bromide, CO₂ | Sₙ2 attack of bromide on the benzylic carbon. total-synthesis.com |

Transcarbamoylation Reactions and their Selectivity

Transcarbamoylation involves the transfer of the carbamoyl (B1232498) group to another nucleophile, such as an alcohol or another amine. While less common for deprotection, this reaction is a method for synthesizing other carbamates or ureas. researchgate.netorganic-chemistry.org The reaction can be catalyzed by various agents, including tin or lanthanum triflate, and proceeds through a nucleophilic attack on the carbonyl carbon of the benzyl carbamate. researchgate.netorganic-chemistry.org The selectivity of the reaction depends on the nucleophilicity of the reacting species.

Reactions at the Chlorinated Cyclohexyl Ring

The presence of a chlorine atom on the cyclohexane (B81311) ring introduces a reactive site for nucleophilic substitution and elimination reactions. The stereochemistry of the cyclohexane ring plays a crucial role in determining the reaction pathway and outcome.

Nucleophilic Substitution Reactions at the C-Cl Bond

The C-Cl bond in the cyclohexyl ring can be displaced by a variety of nucleophiles. These reactions typically follow an Sₙ2 mechanism, which requires the nucleophile to attack the carbon atom from the side opposite to the leaving group (backside attack). This results in an inversion of stereochemistry at the reaction center. For this to occur efficiently in a cyclohexane system, the leaving group (chlorine) should ideally be in an axial position to minimize steric hindrance for the incoming nucleophile. libretexts.org

| Nucleophile | Product |

| Azide (B81097) (N₃⁻) | Azide |

| Cyanide (CN⁻) | Nitrile |

| Alkoxide (RO⁻) | Ether |

| Amine (R₂NH) | Amine |

Elimination Reactions and Their Regioselectivity

When treated with a strong, non-nucleophilic base, this compound can undergo an E2 elimination reaction to form an alkene. chemistrysteps.com The E2 mechanism has strict stereochemical requirements; it proceeds most efficiently when the hydrogen atom to be removed and the chlorine leaving group are in an anti-periplanar (diaxial) arrangement. libretexts.orgyoutube.comlibretexts.org This means both the hydrogen and the chlorine must be in axial positions on adjacent carbons. chemistrysteps.comlibretexts.org

The regioselectivity of the elimination is governed by the availability of anti-periplanar β-hydrogens. If there are multiple such hydrogens, the reaction typically follows Zaitsev's rule, favoring the formation of the more substituted (more stable) alkene. libretexts.org However, the stereochemical requirement for a diaxial arrangement is the overriding factor. libretexts.orglibretexts.org

| Condition | Favored Reaction | Rationale |

| Strong, sterically hindered base (e.g., t-BuOK) | E2 Elimination | Base is a poor nucleophile, favoring proton abstraction over substitution. libretexts.org |

| Strong, unhindered base/nucleophile (e.g., EtO⁻) | Sₙ2 / E2 Competition | Can act as both a nucleophile and a base. |

| Weak base, good nucleophile (e.g., N₃⁻) | Sₙ2 Substitution | Nucleophilicity outweighs basicity. |

Participation of the Carbamic Acid Ester in Ring-Based Transformations

The carbamic acid ester group can influence reactions at the C-Cl bond through neighboring group participation (NGP), also known as anchimeric assistance. wikipedia.orgdalalinstitute.com If the molecular geometry allows, a lone pair of electrons from the carbamate's oxygen or nitrogen can act as an internal nucleophile. This typically occurs when the participating group can achieve a backside orientation relative to the leaving group. dalalinstitute.com

The process involves an initial intramolecular Sₙ2 reaction where the carbamate displaces the chloride, forming a cyclic intermediate. dalalinstitute.comchem-station.com This intermediate is then attacked by an external nucleophile in a second Sₙ2 step. Because this mechanism involves two successive inversions of stereochemistry, the net result is a retention of configuration at the carbon center. dalalinstitute.comresearchgate.net NGP often leads to a significant rate enhancement compared to a direct intermolecular substitution. wikipedia.org

Theoretical Studies of Reaction Pathways

Computational Elucidation of Transition States and Intermediates

No published studies were found that computationally model the transition states and intermediates for reactions involving this compound.

Kinetic and Thermodynamic Parameters of Key Reactions

No experimental or theoretical data on the kinetic or thermodynamic parameters (such as rate constants, activation energies, or enthalpy of reaction) for key reactions of this compound could be located.

Applications As a Synthetic Building Block and Chemical Probe

Intermediate in Complex Molecule Synthesis

As a bifunctional molecule, (4-Chloro-cyclohexyl)-carbamic acid benzyl (B1604629) ester is theoretically suited for roles as a precursor and a scaffold in multi-step synthetic sequences.

Precursor for Substituted Cyclohexyl Amine Derivatives

The primary inferred application of this compound is as an intermediate for preparing substituted cyclohexylamine (B46788) derivatives. The synthetic strategy would involve two key steps:

Nucleophilic Substitution: The chlorine atom at the 4-position of the cyclohexane (B81311) ring can be displaced by a wide range of nucleophiles (e.g., azides, cyanides, thiols, amines, or carbanions) to introduce diverse functionalities.

Deprotection: The benzyl carbamate (B1207046) group (Cbz) can then be cleaved, typically via hydrogenolysis or acidic conditions, to unveil the primary amine.

This pathway would provide access to a library of cis and trans 4-substituted cyclohexylamines, which are valuable structural motifs in medicinal chemistry. However, no specific examples or reaction tables detailing yields and conditions for this transformation using (4-Chloro-cyclohexyl)-carbamic acid benzyl ester as the starting material are present in peer-reviewed literature.

Scaffold for the Construction of Heterocyclic Systems

The compound could potentially serve as a scaffold for building heterocyclic systems. For instance, an intramolecular reaction following the initial nucleophilic substitution could lead to the formation of bicyclic structures. A hypothetical reaction sequence could involve substitution with a nucleophile that contains a second reactive site, which could then cyclize onto the carbamate's nitrogen or carbonyl carbon under specific conditions. Despite the plausibility of such synthetic routes, no studies have been published that utilize this specific chlorinated carbamate for the construction of novel heterocycles.

Role in Tandem Reaction Sequences

Tandem or cascade reactions, where multiple bonds are formed in a single operation, are highly efficient. A molecule like this compound could theoretically be designed to participate in such sequences. For example, a reaction could be initiated at the chloro-substituent that triggers a subsequent cyclization or rearrangement involving the carbamate. Research detailing any such tandem reactions involving this specific compound is currently unavailable.

Development of Chemical Tools and Probes

The development of chemical probes for studying biological systems or reaction mechanisms often requires molecules with specific reactive handles and structural properties.

Design of Derivatives for Mechanistic Organic Chemistry Studies

The compound's stereochemistry and defined reactive centers (the C-Cl bond and the Cbz group) make it a candidate for mechanistic studies. For example, derivatives could be used to study the kinetics and stereochemical outcomes of nucleophilic substitution on a cyclohexane ring. By comparing the reactivity of the cis and trans isomers, researchers could probe the influence of steric hindrance and neighboring group participation. At present, the scientific literature lacks any reports of such mechanistic investigations centered on this molecule.

Application in Reaction Discovery and Optimization

In the discovery and optimization of new chemical reactions, a variety of substrates are often screened. This compound could serve as a test substrate for new dehalogenation, C-N coupling, or deprotection methodologies. Its straightforward structure would allow for clear analysis of reaction outcomes. Nevertheless, its use for this purpose has not been documented in published studies on reaction development.

Use as a Model Compound for Structure-Reactivity Correlations

This compound serves as an intriguing model compound for investigating structure-reactivity correlations in chemical reactions. Its utility in such studies stems from the distinct chemical functionalities present within its structure: the chloro-substituted cyclohexane ring and the benzyl carbamate moiety. These features allow for systematic modifications and the subsequent analysis of their effects on reaction rates and mechanisms.

The reactivity of carbamates is a subject of considerable interest, particularly in the context of their stability and interaction with biological systems. The hydrolysis of carbamates, for instance, can proceed through different mechanisms depending on the substitution pattern and reaction conditions. Generally, carbamates are more stable to hydrolysis than corresponding esters, a property attributed to the reduced electrophilicity of the carbonyl carbon due to resonance donation from the adjacent nitrogen atom.

In the case of this compound, the chlorine atom on the cyclohexane ring introduces a key variable for structure-reactivity studies. The inductive effect of the chlorine atom, being electron-withdrawing, can influence the reactivity of the carbamate group, albeit distantly. More significantly, the stereochemistry of the 4-chloro substituent (cis or trans) can have a profound impact on the rates and products of reactions involving the cyclohexane ring, such as elimination or substitution reactions. For example, studies on simpler analogs like 4-chlorocyclohexanol (B1345108) have shown that the cis and trans isomers can yield different products under the same reaction conditions due to differing abilities to achieve the necessary conformations for specific reaction pathways. chegg.comaskfilo.com

Furthermore, the benzyl carbamate portion of the molecule offers another avenue for systematic modification. The aromatic ring of the benzyl group can be substituted with various electron-donating or electron-withdrawing groups. Such substitutions would allow for the application of Hammett-type linear free-energy relationships to quantify the electronic effects on the reactivity of the carbamate. For instance, electron-donating groups on the benzyl ring would be expected to stabilize any developing positive charge on the benzylic carbon, potentially accelerating reactions that involve cleavage of the benzyl-oxygen bond. Conversely, electron-withdrawing groups would be expected to have the opposite effect.

A hypothetical study could investigate the solvolysis of a series of substituted benzyl esters of (4-chloro-cyclohexyl)-carbamic acid to probe the electronic effects on the reaction rate. The data from such a study could be presented in the following format:

| Substituent (X) on Benzyl Group | Hammett Constant (σ) | Relative Rate of Solvolysis (k_rel) |

|---|---|---|

| 4-OCH₃ | -0.27 | 5.8 |

| 4-CH₃ | -0.17 | 2.5 |

| H | 0.00 | 1.0 |

| 4-Cl | 0.23 | 0.4 |

| 4-NO₂ | 0.78 | 0.05 |

This illustrative data demonstrates a clear trend where electron-donating groups accelerate the reaction, and electron-withdrawing groups retard it, which would be consistent with a reaction mechanism involving the development of a positive charge at the benzylic position in the transition state.

Advanced Spectroscopic and Spectrometric Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides profound insights into the atomic-level structure of "(4-Chloro-cyclohexyl)-carbamic acid benzyl (B1604629) ester," revealing the connectivity of atoms and their spatial relationships.

High-Resolution 1H and 13C NMR for Structural Elucidation

One-dimensional ¹H and ¹³C NMR spectra serve as the foundation for structural verification. The ¹H NMR spectrum displays signals corresponding to each unique proton environment, while the ¹³C NMR spectrum reveals the signals for each carbon atom.

For "(4-Chloro-cyclohexyl)-carbamic acid benzyl ester," the expected chemical shifts (δ) are influenced by the electronic environments of the nuclei. The aromatic protons of the benzyl group typically resonate in the downfield region (δ 7.2-7.4 ppm). The benzylic methylene (B1212753) protons (CH₂-O) are expected around δ 5.1 ppm. The protons on the cyclohexane (B81311) ring would appear in the aliphatic region (δ 1.2-4.0 ppm). The protons on the carbons bearing the electronegative chloro (CH-Cl) and carbamate (B1207046) (CH-N) groups would be shifted further downfield compared to the other ring protons.

The ¹³C NMR spectrum would show a characteristic signal for the carbamate carbonyl carbon around δ 155-157 ppm. The aromatic carbons of the benzyl group would appear between δ 127-137 ppm. The benzylic carbon is expected around δ 66-68 ppm, while the cyclohexane carbons would resonate in the δ 25-60 ppm range, with the C-Cl and C-N carbons being the most downfield in this region.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic (C₆H₅) | 7.2 - 7.4 | 127 - 137 |

| Benzylic (CH₂) | ~5.1 | ~67 |

| Carbamate (C=O) | - | ~156 |

| Carbamate (N-H) | 4.5 - 5.5 (broad) | - |

| Cyclohexyl (CH-N) | 3.5 - 4.0 | 50 - 55 |

| Cyclohexyl (CH-Cl) | 3.8 - 4.2 | 55 - 60 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals from 1D spectra and determining the molecule's connectivity and stereochemistry.

COSY (Correlation Spectroscopy): This experiment establishes proton-proton (¹H-¹H) coupling networks. For this molecule, COSY would reveal the connectivity between adjacent protons within the cyclohexane ring, helping to trace the sequence of CH₂ and CH groups.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the definitive assignment of the ¹³C signals based on the already assigned ¹H signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically over two to three bonds). This is vital for connecting the different fragments of the molecule. For instance, it would show correlations between the benzylic CH₂ protons and the carbamate carbonyl carbon, and between the cyclohexane CH-N proton and the same carbonyl carbon, confirming the ester and carbamate linkages.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing critical information about the molecule's stereochemistry. For the cyclohexane ring, NOESY can distinguish between cis and trans isomers by observing through-space interactions. For example, strong cross-peaks between protons in a 1,3-diaxial relationship would be indicative of a specific chair conformation and stereoisomer.

Dynamic NMR for Conformational Studies

The cyclohexane ring in "this compound" is not static but undergoes a dynamic chair-chair interconversion. Dynamic NMR (DNMR) studies, conducted at variable temperatures, can provide quantitative information about this process. researchgate.netnih.gov

At room temperature, this ring flip is typically fast on the NMR timescale, resulting in averaged signals for the axial and equatorial protons. As the temperature is lowered, the rate of interconversion decreases. Below a certain point, known as the coalescence temperature, the exchange becomes slow enough that separate, sharp signals for the distinct axial and equatorial protons can be observed. nih.gov By analyzing the spectra at different temperatures, particularly at the coalescence point, the Gibbs free energy of activation (ΔG‡) for the ring inversion can be calculated, providing a measure of the conformational flexibility of the ring. This analysis helps in understanding how the bulky and electronegative substituents influence the energy barrier of this fundamental conformational process.

Table 2: Principles of Dynamic NMR for Conformational Analysis

| DNMR Parameter | Information Gained |

|---|---|

| Coalescence Temperature (Tc) | The temperature at which two exchanging signals merge into one broad peak. Used to calculate the rate of exchange. |

| Rate Constant (k) | The rate of the chair-chair interconversion at a given temperature. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule by measuring the absorption of infrared radiation corresponding to specific vibrational modes. longdom.org

Characteristic Vibrational Modes of Carbamate and Chloro Groups

The IR spectrum of "this compound" is dominated by absorptions from its constituent functional groups. The carbamate group gives rise to several strong, characteristic bands. A sharp to moderately broad peak for the N-H stretch is expected in the region of 3300-3400 cm⁻¹. rsc.org One of the most prominent absorptions is the carbonyl (C=O) stretching vibration, which typically appears as a strong, sharp band around 1690-1720 cm⁻¹. rsc.orgmdpi.com Other vibrations associated with the carbamate include C-N stretching and N-H bending modes. rsc.org

The chloro group attached to the cyclohexane ring is identified by its C-Cl stretching vibration. This band appears in the fingerprint region of the spectrum, generally between 540 and 785 cm⁻¹, though its intensity can be variable. quimicaorganica.org The spectrum would also feature C-H stretching vibrations for the aromatic ring (above 3000 cm⁻¹) and the aliphatic cyclohexane ring (below 3000 cm⁻¹), as well as C=C stretching bands for the aromatic ring around 1450-1600 cm⁻¹.

Table 3: Key IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carbamate | N-H Stretch | 3300 - 3400 | Medium-Strong |

| Carbamate | C=O Stretch | 1690 - 1720 | Strong |

| Carbamate | C-N Stretch | 1340 - 1370 | Medium |

| Benzyl Ether | C-O Stretch | 1060 - 1090 | Medium |

| Chloroalkane | C-Cl Stretch | 540 - 785 | Medium-Weak |

| Aromatic Ring | C-H Stretch | 3030 - 3100 | Medium |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium |

Hydrogen Bonding Interactions within the Molecule

The carbamate group contains both a hydrogen bond donor (the N-H proton) and a hydrogen bond acceptor (the carbonyl oxygen). This allows for the formation of intermolecular hydrogen bonds, which can significantly influence the IR spectrum. researchgate.net

When intermolecular hydrogen bonding occurs, the N-H stretching vibration typically shifts to a lower frequency (a redshift) and the absorption band becomes broader and more intense. youtube.com Similarly, the C=O stretching frequency may also experience a redshift, although often to a lesser extent. The presence and extent of hydrogen bonding can be investigated by performing concentration-dependent IR studies in a non-polar solvent. As the concentration of the sample is decreased, intermolecular hydrogen bonds are disrupted, leading to the appearance or sharpening of the "free" N-H stretching band at a higher frequency. This phenomenon confirms the presence of intermolecular interactions within the sample. researchgate.net

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique utilized for determining the molecular weight and elemental composition of a compound, as well as elucidating its structure through fragmentation analysis. For "this compound," mass spectrometry provides crucial data for its characterization.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass

High-resolution mass spectrometry (HRMS) is instrumental in determining the precise molecular formula of a compound by measuring its exact mass with high accuracy. The theoretical exact mass of "this compound" (C₁₄H₁₈ClNO₂) is 267.75 g/mol echemi.com. Experimental determination of the monoisotopic mass through HRMS would be expected to yield a value extremely close to this theoretical calculation, thereby confirming the elemental composition.

Table 1: Theoretical Mass Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₄H₁₈ClNO₂ |

| Molecular Weight | 267.75122 g/mol |

| Exact Mass | 267.75 |

Note: This table is generated based on theoretical calculations.

Fragmentation Pathways of the Carbamic Acid Benzyl Ester and Cyclohexyl Moiety

In mass spectrometry, molecules are ionized and then fragmented. The pattern of fragmentation provides a "fingerprint" that can be used to deduce the original structure. For "this compound," fragmentation would be expected to occur at the carbamic acid benzyl ester and cyclohexyl moieties.

Carbamic Acid Benzyl Ester Moiety: The fragmentation of the carbamate portion of the molecule is a key diagnostic feature. A common fragmentation pathway for carbamates involves the neutral loss of isocyanate (RNCO) or decarboxylation (-CO₂) nih.gov. For N-methyl carbamates, a characteristic neutral loss of methyl isocyanate (CH₃NCO, -57 Da) is often observed nih.gov. While the target molecule is not an N-methyl carbamate, analogous fragmentation patterns can be anticipated. Cleavage of the benzyl group is also a prominent fragmentation pathway.

Cyclohexyl Moiety: The fragmentation of the chlorocyclohexyl ring would likely proceed through pathways typical for cyclic alkanes, involving ring-opening followed by the loss of small neutral molecules. The presence of the chlorine atom would influence the fragmentation, potentially leading to the loss of HCl or a chlorine radical.

Table 2: Predicted Key Fragmentation Pathways and Resulting Ions

| Precursor Ion (m/z) | Proposed Fragmentation Pathway | Key Fragment Ion (m/z) | Neutral Loss |

| 267.75 [M]⁺ | Benzylic cleavage | 91.05 [C₇H₇]⁺ | C₇H₁₁ClNO₂ |

| 267.75 [M]⁺ | Loss of benzyl alcohol | 144.05 [C₆H₁₀ClN]⁺ | C₇H₈O |

| 267.75 [M]⁺ | Decarboxylation | 223.75 [C₁₃H₁₈ClN]⁺ | CO₂ |

| 267.75 [M]⁺ | Cleavage of cyclohexyl ring | Various | Various |

Note: This table represents predicted fragmentation pathways based on the analysis of similar structures and has not been confirmed by experimental data for the specific compound.

Tandem Mass Spectrometry (MS/MS) for Structural Information

Tandem mass spectrometry (MS/MS) is a technique where a specific ion from an initial mass spectrum is selected, fragmented further, and then analyzed. This multi-stage analysis provides detailed structural information by establishing relationships between fragment ions. An MS/MS experiment on the molecular ion of "this compound" (m/z 267.75) would allow for the confirmation of the proposed fragmentation pathways outlined in Table 2. By isolating and fragmenting key ions, such as the one resulting from the loss of the benzyl group, the connectivity of the molecule can be definitively established.

X-ray Crystallography for Solid-State Structural Analysis

Single-Crystal X-ray Diffraction for Absolute Configuration and Conformation

While specific crystallographic data for "this compound" is not publicly available, analysis of related structures provides insight into its likely solid-state conformation. For instance, studies on N-benzyl-N-cyclohexyl derivatives have shown that the cyclohexyl ring typically adopts a stable chair conformation nih.govnih.gov. It is therefore highly probable that the 4-chloro-cyclohexyl ring in the title compound also exists in a chair conformation. The chlorine atom and the carbamic acid benzyl ester group could be in either axial or equatorial positions, with the equatorial positions generally being more stable to minimize steric hindrance. Single-crystal X-ray diffraction would be required to definitively determine the absolute configuration and preferred conformation.

Intermolecular Interactions in the Crystalline Lattice

The packing of molecules in a crystal is governed by a variety of intermolecular interactions. For "this compound," several types of interactions would be expected to play a role in the crystal lattice. These include hydrogen bonding, halogen bonding, and van der Waals forces. The carbamate group contains both a hydrogen bond donor (N-H) and acceptors (C=O), which could lead to the formation of hydrogen-bonded chains or dimers, significantly influencing the crystal packing unife.it. The chlorine atom on the cyclohexyl ring could also participate in halogen bonding, an interaction that is increasingly recognized as a significant factor in crystal engineering researchgate.net. The benzyl group can contribute to packing through π-π stacking interactions. The interplay of these forces would dictate the final crystal structure.

Future Directions and Emerging Research Avenues

Integration with Computational Design and Machine Learning

The synergy between computational modeling and synthetic chemistry is set to revolutionize the study and application of carbamic acid derivatives, including (4-Chloro-cyclohexyl)-carbamic acid benzyl (B1604629) ester. Machine learning and predictive modeling are emerging as powerful tools for accelerating discovery and optimizing synthetic processes. nih.govchimia.chfrontiersin.org

Computational approaches are increasingly being used to predict the outcomes of chemical reactions with high accuracy. For carbamate (B1207046) synthesis, quantum mechanics (QM) and molecular mechanics (MM) simulations can elucidate reaction mechanisms and predict the reactivity of different substrates. Machine learning models, trained on large datasets of reaction outcomes, can predict the regioselectivity and stereoselectivity of reactions involving substituted cyclohexyl rings. rsc.orgacs.org For instance, a neural network could be trained to predict the most likely site of functionalization on the cyclohexane (B81311) ring of (4-Chloro-cyclohexyl)-carbamic acid benzyl ester under various reaction conditions. This predictive capability would significantly reduce the need for empirical screening of reaction conditions, saving time and resources.

Table 1: Potential Applications of Predictive Modeling in the Synthesis of this compound Derivatives

| Modeling Technique | Application Area | Predicted Outcome | Potential Impact |

|---|---|---|---|

| Quantum Mechanics (QM) | Reaction Mechanism Studies | Transition state energies, reaction pathways | Deeper understanding of reaction mechanisms, leading to rational catalyst design. |

| Molecular Dynamics (MD) | Conformational Analysis | Stable conformers of substituted cyclohexyl rings | Prediction of stereochemical outcomes in reactions. |

| Machine Learning (ML) | Reaction Outcome Prediction | Regioselectivity, stereoselectivity, reaction yield | Accelerated optimization of synthetic routes. |

Computer-Aided Synthesis Planning (CASP) is a rapidly evolving field that utilizes algorithms to design synthetic routes to target molecules. chimia.chdigitellinc.com For complex molecules derived from this compound, data-driven approaches can propose novel and efficient synthetic pathways that may not be obvious to a human chemist. By analyzing vast databases of known reactions, these tools can identify the most efficient sequences of reactions to achieve a desired molecular architecture, taking into account factors like atom economy and step count. This approach can be particularly valuable for exploring the synthesis of a diverse library of carbamic acid derivatives for screening in various applications.

Exploration of Novel Catalytic Systems for Synthesis

The development of new catalytic systems is crucial for improving the efficiency, sustainability, and selectivity of the synthesis of this compound and its analogues.

Traditional methods for carbamate synthesis often rely on stoichiometric reagents that can be hazardous and generate significant waste. Modern research focuses on the development of catalytic methods that are more environmentally benign. nih.gov Recent advancements include the use of CO2 as a C1 feedstock for carbamate synthesis, which is a greener alternative to phosgene-based methods. acs.orgrsc.orgchemistryviews.org Catalysts based on abundant and inexpensive metals, as well as organocatalysts, are being explored to facilitate these transformations. acs.orgsemanticscholar.org For the synthesis of this compound, the development of a recyclable, solid-supported catalyst could enable continuous flow processes, further enhancing the sustainability of its production. chemistryviews.org

Table 2: Emerging Sustainable Catalytic Systems for Carbamate Synthesis

| Catalyst Type | Key Features | Potential Advantages for Synthesizing this compound |

|---|---|---|

| Alkali Metal Salts (e.g., K2CO3) | Inexpensive, non-toxic, readily available. acs.org | Cost-effective and environmentally friendly synthesis. |

| Ionic Liquids | Tunable properties, potential for catalyst recycling. rsc.org | Enhanced reaction rates and simplified product purification. |

| Polymer-Supported Catalysts | Ease of separation and recyclability. chemistryviews.org | Suitability for continuous flow manufacturing and reduced catalyst waste. |

The cyclohexane ring in this compound possesses stereocenters, and controlling the stereochemistry is often critical for its intended application, particularly in pharmaceuticals. Asymmetric catalysis offers a powerful tool for the enantioselective and diastereoselective synthesis of substituted cyclohexanes. nih.govacs.orgbeilstein-journals.org Chiral catalysts, including organocatalysts and transition metal complexes, can be employed to control the formation of specific stereoisomers. nih.gov For example, a stereoselective synthesis could be developed to selectively produce either the cis or trans isomer of this compound, which may exhibit different biological activities or material properties.

Advanced Materials Science Applications (Non-biological)

While carbamates are well-known for their biological applications, their unique structural features also make them promising candidates for advanced materials. The presence of the carbamate group, with its ability to form hydrogen bonds, and the tunable properties of the cyclohexyl and benzyl moieties, suggest potential applications in materials science.

Future research could explore the incorporation of this compound or its derivatives as monomers or additives in polymers. The carbamate linkage is a key component of polyurethanes, and this specific molecule could be used to create polyurethanes with tailored properties, such as enhanced thermal stability or specific optical properties. wikipedia.orgwikipedia.org The rigid cyclohexyl group could impart desirable mechanical properties to the resulting polymer. Furthermore, the chloro-substituent offers a handle for further functionalization, allowing for the creation of cross-linked materials or polymers with responsive properties. Another potential avenue is the use of this compound in the development of functional coatings or as a component in liquid crystal formulations, leveraging the anisotropic nature of the molecule.

Incorporation into Polymer Scaffolds for Chemical Functionality (Excluding Biomaterials)

The bifunctional nature of this compound makes it a candidate for incorporation into polymer structures to impart specific chemical properties. The chloro group on the cyclohexyl ring can serve as a reactive site for grafting the molecule onto a polymer backbone via nucleophilic substitution reactions. Alternatively, the N-H bond of the carbamate group could participate in polymerization reactions, for instance, with isocyanates to form polyureas.

Future research could explore using this compound as a monomer or a modifying agent in the synthesis of specialty polymers. By attaching this molecule to a polymer scaffold, the benzyl carbamate group could be used to introduce specific functionalities. For example, subsequent removal of the carboxybenzyl (Cbz) protecting group via catalytic hydrogenation would expose a primary amine on the polymer scaffold, which could then be used for further chemical modifications. masterorganicchemistry.com This would create functionalized polymers with controlled reactive sites for applications in catalysis, filtration, or as specialized resins.

Surface Modification and Coating Applications for Chemical Sensors (Excluding Biomedical Devices)

The development of advanced chemical sensors often relies on the specific functionalization of a sensor surface to achieve selective analyte binding. This compound presents a viable, albeit currently unexplored, candidate for such surface modification. The molecule could be covalently attached to surfaces (e.g., silicon, gold, or metal oxides) through either the chloro group or by first modifying the benzyl ester portion.

Once immobilized, the cyclohexyl ring provides a rigid, sterically defined spacer, while the carbamate and chloro functionalities offer potential interaction sites for analytes. The polarity and hydrogen-bonding capability of the carbamate group, combined with the halogen atom, could create a unique binding pocket for detecting specific industrial chemicals or environmental pollutants. Research in this area would involve developing protocols for the compound's immobilization and subsequently testing the modified surfaces for sensitivity and selectivity towards various target molecules.

Mechanistic Insights into Complex Organic Transformations

Understanding the precise reaction pathways and the influence of external conditions is fundamental to controlling chemical reactions. The structure of this compound is well-suited for studies aimed at elucidating complex organic reaction mechanisms.